molecular formula C12H10F3NO4 B3394939 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline CAS No. 108440-35-3

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline

Cat. No.: B3394939
CAS No.: 108440-35-3
M. Wt: 289.21 g/mol
InChI Key: PDFLSYJRNNYOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline is a complex organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline typically involves multi-step organic reactions. One common method includes the condensation of ethyl oxalate with an appropriate aniline derivative, followed by cyclization and introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-Fluoroindole: A fluorinated indole derivative with different biological activities.

    3-Hydroxyindole: A simpler indole derivative with hydroxyl substitution.

Uniqueness

The presence of the ethoxycarbonyl and trifluoromethyl groups in 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline makes it unique. These groups enhance its chemical stability, biological activity, and potential for diverse applications compared to other indole derivatives.

Properties

IUPAC Name

ethyl 3-hydroxy-2-oxo-3-(trifluoromethyl)-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO4/c1-2-20-9(17)6-3-4-8-7(5-6)11(19,10(18)16-8)12(13,14)15/h3-5,19H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFLSYJRNNYOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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